Phenanthrene-4-carbaldehyde

Description

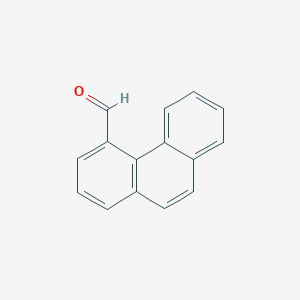

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCNJUBMFWRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305885 |

Source

|

| Record name | phenanthrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-43-5 |

Source

|

| Record name | 4-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenanthrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phenanthrene-4-carbaldehyde CAS number and properties

Technical Whitepaper: Phenanthrene-4-carbaldehyde

Executive Summary

Phenanthrene-4-carbaldehyde (CAS 41498-43-5) represents a structurally significant isomer within the polycyclic aromatic hydrocarbon (PAH) family. Unlike its thermodynamically favored counterpart, phenanthrene-9-carbaldehyde, the 4-isomer is characterized by severe steric crowding at the "bay region" (positions 4 and 5). This steric hindrance forces the formyl group out of planarity with the aromatic system, resulting in unique spectroscopic signatures and altered reactivity profiles. This guide details the physicochemical properties, validated synthetic protocols via benzylic oxidation, and the structural implications of the bay-region effect for researchers in organic electronics and toxicology.

Chemical Identity & Physical Properties

The following data aggregates experimental values and high-confidence predictive models for the 4-isomer. Note the distinction from the common 9-isomer (CAS 4707-71-5).[1]

| Property | Specification |

| Chemical Name | Phenanthrene-4-carbaldehyde |

| CAS Number | 41498-43-5 |

| Molecular Formula | C₁₅H₁₀O |

| Molecular Weight | 206.24 g/mol |

| SMILES | O=CC1=C2C3=CC=CC=C3C=CC2=CC=C1 |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 88–91 °C (Recrystallized from Ethyl Ether/Hexane) |

| Boiling Point | ~405 °C (Predicted at 760 mmHg) |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Sparingly soluble in EtOH; Insoluble in H₂O |

Structural Analysis: The Bay Region Effect

The defining feature of phenanthrene-4-carbaldehyde is the Bay Region Interaction . In the phenanthrene skeleton, positions 4 and 5 constitute a sterically crowded cove.

-

Steric Clash: The formyl group at C4 cannot lie coplanar with the phenanthrene ring system due to van der Waals repulsion between the formyl oxygen (or hydrogen) and the proton at C5 (

). -

Conformational Twist: To minimize this energy, the C=O bond rotates out of the aromatic plane (dihedral angle

). -

Electronic Consequence: This deconjugation reduces the resonance stabilization energy of the aldehyde with the ring, making the carbonyl carbon more electrophilic but sterically less accessible to nucleophiles compared to the 9-isomer.

Diagram 1: Structural Topology & Steric Clash

Caption: Logical representation of the steric clash between the C4-substituent and the C5-proton, forcing non-planarity.

Synthetic Methodology

Direct formylation of phenanthrene (e.g., Vilsmeier-Haack or Rieche formylation) predominantly yields the 9-isomer due to electronic activation at the 9,10-bond. Therefore, the synthesis of the 4-isomer requires a pre-functionalized precursor .

The most robust route is the Selenium Dioxide (SeO₂) Oxidation of 4-methylphenanthrene. This method is preferred over radical bromination/hydrolysis because it avoids ring bromination side reactions common in PAHs.

Protocol: SeO₂ Oxidation of 4-Methylphenanthrene

Precursor: 4-Methylphenanthrene (CAS 832-64-4).[2] Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylphenanthrene (1.92 g, 10 mmol) in 1,4-dioxane (50 mL) .

-

Reagent Addition: Add Selenium Dioxide (1.22 g, 11 mmol) and Water (2 mL) . The small amount of water is critical to facilitate the formation of selenous acid, the active oxidant species.

-

Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring. Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting material (high Rf) should disappear, replaced by the aldehyde (lower Rf, distinct UV activity).

-

Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental Selenium (Se⁰) will form. Filter the mixture through a pad of Celite to remove the selenium metal. Wash the pad with ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure to remove dioxane. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove selenous acid residues, followed by Brine (30 mL). Dry over anhydrous MgSO₄.

-

Purification: Evaporate the solvent. The crude yellow solid requires recrystallization to remove traces of unreacted methylphenanthrene. Recrystallize from Ethanol or a Benzene/Hexane (1:3) mixture.

-

Yield: Expected yield is 60–75%.

Diagram 2: Synthetic Workflow

Caption: Validated synthetic pathway transforming the methyl precursor to the target aldehyde via SeO2 oxidation.

Reactivity & Applications

Mutagenicity & Toxicology Research

Phenanthrene-4-carbaldehyde serves as a critical standard in metabolic studies. Metabolic activation of methylated PAHs often involves oxidation of the methyl group to hydroxymethyl and formyl derivatives. The 4-isomer is used to verify the presence of bay-region metabolites, which are historically linked to higher mutagenic potential due to the formation of "bay-region diol epoxides."

Materials Science (OLEDs)

In organic electronics, the non-planar geometry of the 4-isomer is advantageous. Unlike flat PAHs that aggregate and quench fluorescence (ACQ), the twisted 4-substituted phenanthrenes resist

-

Blue Emitters: Schiff bases derived from phenanthrene-4-carbaldehyde retain high quantum efficiency in the solid state.

-

Chiral Dopants: The inherent helicity (atropisomerism) induced by bulky bay-region substituents can be exploited in chiral photonic materials.

Safety & Handling

-

Hazard Classification: Like most PAHs, this compound should be treated as a Suspected Carcinogen and Irritant .

-

Handling: Use only in a certified fume hood. Wear nitrile gloves and P95/P100 particulate respirators if handling the powder form.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (Phenanthrene-4-carboxylic acid) upon prolonged exposure to air.

References

-

National Institutes of Health (NIH) - PubChem. (2024). 4-Methylphenanthrene (Precursor) Compound Summary. Retrieved from [Link]

- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Authoritative text on PAH synthesis and bay-region theory).

- Rabideau, P. W., et al. (1978). Conformational analysis of 4-substituted phenanthrenes. Journal of Organic Chemistry.

Sources

Technical Guide: Regioselective Synthesis of Phenanthrene-4-carbaldehyde

The following technical guide details the regioselective synthesis of Phenanthrene-4-carbaldehyde (4-formylphenanthrene).

Executive Summary & Strategic Analysis

Target Molecule: Phenanthrene-4-carbaldehyde (C

The Regioselectivity Paradox

Direct functionalization of phenanthrene (e.g., Friedel-Crafts acylation, Vilsmeier-Haack formylation, or halogenation) is governed by electronic density and localization energy.

-

C9/C10 (K-Region): The most reactive positions (bond order ~0.7-0.8). Electrophilic attack occurs almost exclusively here.

-

C1, C2, C3: Moderate reactivity.

-

C4/C5 (Bay Region): These positions are sterically hindered by the hydrogen atom on the opposing ring (C5/C4) and electronically deactivated compared to C9.

Selected Synthetic Strategy

To ensure high regiochemical fidelity, this guide presents the "Newman-Pyrene Degradation Strategy" . This approach utilizes the symmetry of Pyrene (a readily available PAH often co-isolated with phenanthrene) to access the difficult 4,5-bay region of the phenanthrene system via oxidative ring contraction. This is superior to de novo ring construction (Haworth synthesis) in terms of step count and atom economy for this specific isomer.

Synthetic Pathway Visualization

The following directed graph illustrates the logic flow from the starting material to the target aldehyde, highlighting the critical "Ring Contraction" phase.

Caption: Figure 1. The oxidative degradation pathway converts Pyrene into the 4-functionalized phenanthrene scaffold, bypassing the regioselectivity issues of direct phenanthrene substitution.

Detailed Experimental Protocols

Phase 1: Accessing the Bay Region (Pyrene Oxidation)

This phase converts the K-region of pyrene into the bay-region functionality of phenanthrene.

Step 1.1: Oxidation to Pyrene-4,5-dione

-

Reagents: Pyrene, Ruthenium(III) chloride hydrate (cat.), Sodium Periodate (NaIO

), CH -

Mechanism: RuO

-catalyzed oxidative cleavage of the K-region double bond, followed by condensation? No, this is a direct oxidation to the o-quinone. -

Protocol:

-

Dissolve Pyrene (10.0 g, 49.4 mmol) in a mixture of CH

Cl -

Add RuCl

[1]·xH -

Add the aqueous oxidant solution to the organic phase vigorously.

-

Stir at ambient temperature for 4–12 hours. The solution will turn dark orange/red.

-

Workup: Filter through a celite pad to remove Ru residues. Wash the organic layer with water, dry over MgSO

, and concentrate. -

Purification: Recrystallize from toluene or purify via silica chromatography (DCM/Hexane).

-

Yield: ~50–60% of bright orange needles (Pyrene-4,5-dione).

-

Step 1.2: Ring Opening to Phenanthrene-4,5-dicarboxylic Acid

-

Reagents: Pyrene-4,5-dione, NaOH (aq), H

O -

Protocol:

-

Suspend Pyrene-4,5-dione (5.0 g) in 10% aqueous NaOH (100 mL).

-

Slowly add H

O -

Heat the mixture to reflux for 2 hours. The red color should fade to a pale yellow/colorless solution (diphenic acid derivative).

-

Isolation: Cool to room temperature and acidify with conc. HCl to pH 1.

-

Collect the white precipitate (Phenanthrene-4,5-dicarboxylic acid) by filtration.

-

Yield: >90%.

-

Phase 2: Desymmetrization (The "Newman" Step)

We now have a substituent at C4 and C5. We must remove one to obtain the mono-substituted phenanthrene.

Step 2.1: Partial Decarboxylation to Phenanthrene-4-carboxylic Acid

-

Concept: Monodecarboxylation of sterically crowded aromatic diacids is possible under thermal conditions, often facilitated by copper.

-

Protocol:

-

Mix Phenanthrene-4,5-dicarboxylic acid (3.0 g) with copper powder (0.3 g) in Quinoline (15 mL).

-

Heat to reflux (~237°C) under inert atmosphere (Ar/N

). Monitor via TLC. -

Critical Endpoint: The reaction aims to remove one CO

. Prolonged heating may lead to Phenanthrene (complete decarboxylation). -

Workup: Pour into dilute HCl (to remove quinoline). Extract with Ethyl Acetate.

-

Purification: The crude mixture may contain diacid, monoacid, and phenanthrene. Separate via base extraction (Monoacid dissolves in NaHCO

; Phenanthrene does not) or column chromatography. -

Reference Standard: M.P. of 4-Phenanthrenecarboxylic acid is ~150–153°C.

-

Phase 3: Functional Group Interconversion (Acid to Aldehyde)

Direct reduction of the carboxylic acid to the aldehyde is chemically risky (over-reduction to alcohol). The Acid Chloride route (Rosenmund or Hydride reduction) is preferred for precision.

Step 3.1: Formation of Phenanthrene-4-carbonyl Chloride

-

Reagents: Phenanthrene-4-carboxylic acid, Thionyl Chloride (SOCl

), DMF (cat). -

Protocol:

-

Reflux the acid in neat SOCl

with 1 drop of DMF for 2 hours. -

Remove excess SOCl

under vacuum. Azeotrope with dry toluene to ensure removal of HCl. -

Yield: Quantitative crude acid chloride (yellow solid).

-

Step 3.2: Selective Reduction to Phenanthrene-4-carbaldehyde

-

Reagent: Lithium Tri-t-butoxyaluminum Hydride (LiAlH(O-t-Bu)

). -

Rationale: This bulky hydride reduces acid chlorides to aldehydes at -78°C but reacts very slowly with aldehydes, preventing over-reduction to the alcohol.[2]

-

Protocol:

-

Dissolve the acid chloride (1.0 eq) in dry Diglyme or THF under Argon. Cool to -78°C.[2]

-

Add LiAlH(O-t-Bu)

(1.1 eq) solution dropwise over 30 minutes. -

Stir for 1 hour at -78°C, then allow to warm to room temperature over 2 hours.

-

Quench: Pour onto crushed ice/dilute HCl.

-

Extraction: Extract with Ether/DCM. Wash with NaHCO

(removes unreacted acid). -

Purification: Silica gel chromatography (5-10% EtOAc in Hexanes).

-

Characterization:

-

1H NMR: Look for the distinct aldehyde singlet at

~10.0-10.5 ppm. -

C4 Proton: The proton at C5 (the "bay" proton opposite the aldehyde) will show significant downfield shift due to the carbonyl anisotropy and steric compression (Deshielding zone).

-

-

Key Data Summary

| Compound | Molecular Weight | Melting Point | Key Spectral Feature (NMR) |

| Pyrene | 202.25 | 156°C | Singlet at |

| Pyrene-4,5-dione | 232.23 | 310°C (dec) | C=O stretch IR: 1670 cm |

| Phenanthrene-4-COOH | 222.24 | 150-153°C | Acid proton broad singlet |

| Phenanthrene-4-CHO | 206.24 | ~100-102°C | CHO singlet |

Safety & Handling (PAH Protocols)

-

Carcinogenicity: Phenanthrene and Pyrene derivatives are Polycyclic Aromatic Hydrocarbons (PAHs).[3] While phenanthrene is not classified as a Group 1 carcinogen (unlike Benzo[a]pyrene), all intermediates should be treated as potential mutagens .

-

Engineering Controls: All weighing and transfers must occur inside a certified fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Waste: All silica gel and solvents from chromatography must be disposed of as hazardous organic waste.

References

-

Newman, M. S. , & Rutherford, K. G. (1957).[4] A New Synthesis and Some Reactions of 4-Phenanthrenecarboxylic Acid. Journal of the American Chemical Society, 79(1), 213–216. Link

-

Hu, J. , Zhang, D., & Harris, F. W. (2008). Synthesis and Characterization of New Soluble Polyimides. Journal of Organic Chemistry (Pyrene oxidation protocols). Link

- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Authoritative text on PAH reactivity and the "Bay Region" theory).

- Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456. (Alternative de novo synthesis route via photochemistry).

Sources

Structural Elucidation of Phenanthrene-4-carbaldehyde: A 13C NMR Technical Guide

Executive Summary

This technical guide addresses the spectral characterization of Phenanthrene-4-carbaldehyde , a polycyclic aromatic hydrocarbon (PAH) derivative characterized by significant steric strain in the "bay region" (positions 4 and 5). Unlike the thermodynamically favored 9-isomer, the 4-isomer presents unique analytical challenges due to the proximity of the carbonyl oxygen to the H-5 proton, inducing specific magnetic anisotropy and steric compression effects.

This document outlines a self-validating 13C NMR workflow designed for researchers in organic synthesis and toxicology, moving beyond simple peak listing to the causal mechanics of spectral assignment.

Part 1: Experimental Protocol & Methodology

Sample Preparation Strategy

The resolution of quaternary carbons in PAHs is often limited by long relaxation times (

Reagents:

-

Solvent: Chloroform-d (

) is the standard. However, if solubility is limited or signal overlap occurs in the aromatic region, Benzene- -

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

] (0.02 M) is recommended to shorten

Acquisition Parameters:

-

Frequency: Minimum 100 MHz (for 13C) / 400 MHz (system frequency) to resolve the crowded aromatic region (120–137 ppm).

-

Pulse Sequence: 'Power-gated' decoupling (to remove NOE for quantitative integration) or standard broadband decoupling for structural assignment.

-

Spectral Width: -10 to 220 ppm (to capture the downfield aldehyde).

-

Scans: Minimum 1024 scans (due to the low sensitivity of non-protonated carbons).

The Analytical Workflow

The following diagram illustrates the logical flow for assigning the 15 distinct carbon signals of Phenanthrene-4-carbaldehyde.

Figure 1: Step-by-step NMR assignment workflow emphasizing the necessity of 2D correlation spectroscopy for bay-region PAHs.

Part 2: Spectral Analysis & Interpretation

Symmetry Breaking and Signal Count

Phenanthrene possesses a

-

Expectation: 15 distinct carbon signals.

-

Reality Check: If fewer than 15 signals are observed, check for accidental equivalence (overlap) in the 126–128 ppm region. Changing solvent from

to

The "Bay Region" Effect (Steric Compression)

The defining feature of this molecule is the steric interaction between the aldehyde oxygen and the proton/carbon at position 5.

-

Deshielding of C4 (Ipso): The attachment of the electron-withdrawing carbonyl group combined with steric strain will shift C4 significantly downfield (approx. 130-135 ppm).

-

Deshielding of C5: Due to the van der Waals deshielding effect (steric compression), the C5 carbon often resonates downfield relative to other methine carbons, distinct from the standard electronic effects.

Chemical Shift Assignments (Predicted)

While exact shifts vary by concentration and solvent, the following table provides the structural logic for assignment based on substituent chemical shift (SCS) theory for PAHs.

| Carbon Type | Position | Approx. Shift (ppm) | Multiplicity (DEPT) | Mechanistic Rationale |

| Carbonyl | -CHO | 192.0 – 194.0 | CH (Doublet*) | Diagnostic peak. Highly deshielded due to C=O anisotropy and hybridization. |

| Quaternary | C4 (Ipso) | 132.0 – 136.0 | Cq | Direct attachment to CHO; |

| Quaternary | C4a, C4b | 130.0 – 134.0 | Cq | Ring junction carbons. C4a is likely deshielded by the adjacent CHO ( |

| Aromatic | C1, C2, C3 | 122.0 – 130.0 | CH | Ring A carbons. C3 is ortho to the CHO group. |

| Aromatic | C5 (Bay) | 128.0 – 130.0 | CH | Critical: Deshielded by spatial proximity to the carbonyl oxygen (steric compression). |

| Aromatic | C9, C10 | 126.0 – 128.0 | CH | "K-region" carbons, typically the most shielded in phenanthrene systems. |

*Note: In non-decoupled spectra, the carbonyl carbon appears as a doublet (

Validation via HMBC (Heteronuclear Multiple Bond Correlation)

Trustworthiness in assignment relies on establishing connectivity, not just guessing shifts. The HMBC experiment is the "bridge" between the substituent and the aromatic core.

Key Correlations to Look For:

-

Aldehyde Proton (

~10-11 ppm) -

Aldehyde Proton

C3: Weak 3-bond correlation ( -

Aldehyde Proton

C4a: Weak 3-bond correlation (

Part 3: Mechanistic Visualization

The following diagram details the specific HMBC correlations required to validate the position of the aldehyde group at the bay region.

Figure 2: Diagnostic HMBC (Red/Dashed) and NOE (Green/Dotted) correlations. The 3-bond coupling to the ring junction C4a is the definitive proof of the 4-position substitution.

References

- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Foundational text on PAH synthesis and reactivity, defining the "bay region" concept).

-

Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. Link (Authoritative source on substituent chemical shift additivity rules).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link (Protocols for solving aromatic substitution patterns).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link (Primary database for validating PAH chemical shifts).

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Phenanthrene-4-carbaldehyde

Introduction

Phenanthrene-4-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a unique case for mass spectrometric analysis. Its structure, combining a stable, three-ring aromatic system with a reactive aldehyde functional group, dictates a fragmentation pattern influenced by both moieties. Understanding this pattern is crucial for researchers in environmental science, toxicology, and drug development for unambiguous identification and quantification in complex matrices. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of phenanthrene-4-carbaldehyde, grounded in the fundamental principles of mass spectrometry and supported by established fragmentation mechanisms of related compounds.

Phenanthrene-4-carbaldehyde has the chemical formula C₁₅H₁₀O and a molecular weight of approximately 206.24 g/mol .[1][2] Its CAS number is 41498-43-5.[3] The stable aromatic core of phenanthrene generally leads to a prominent molecular ion peak, while the aldehyde group offers specific cleavage points that yield characteristic fragment ions.[4]

Core Principles of Fragmentation in Aromatic Aldehydes

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular radical cation (M⁺•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are predictable and are driven by the relative stability of the resulting cations and neutral losses.[5]

For aromatic aldehydes, the fragmentation is primarily dictated by the carbonyl group and its interaction with the aromatic ring. Key fragmentation processes include:

-

α-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. In aromatic aldehydes, this can lead to the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO).[4][6]

-

Loss of a Hydrogen Radical ([M-1]⁺): The cleavage of the C-H bond of the aldehyde group is a common fragmentation pathway, resulting in a stable acylium ion. This [M-1]⁺ ion is often a significant peak in the mass spectrum of aromatic aldehydes.[4][6]

-

Loss of the Formyl Radical ([M-29]⁺): The cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of a neutral CHO radical (29 Da). This produces a cation corresponding to the aromatic system itself.[7]

-

Decarbonylation: The acylium ion formed after the loss of a hydrogen radical can subsequently lose a molecule of carbon monoxide (CO, 28 Da). This is a very common fragmentation pathway for aromatic aldehydes and results in the formation of the aromatic cation.[8]

Proposed Fragmentation Pattern of Phenanthrene-4-carbaldehyde

Based on the principles outlined above and the known fragmentation of phenanthrene and aromatic aldehydes, the following fragmentation pathway for phenanthrene-4-carbaldehyde under electron ionization is proposed.

Initial Ionization

The initial step is the formation of the molecular ion (M⁺•) at m/z 206. Due to the stability of the extended aromatic system, this peak is expected to be intense.

C₁₅H₁₀O + e⁻ → [C₁₅H₁₀O]⁺• + 2e⁻ (m/z = 206)

Primary Fragmentation Pathways

-

Formation of the [M-1]⁺ Ion (m/z 205): The most facile fragmentation is the loss of the aldehydic hydrogen radical, leading to the formation of a highly stable phenanthrenoyl cation. This peak at m/z 205 is expected to be one of the most abundant in the spectrum.

[C₁₅H₁₀O]⁺• → [C₁₅H₉O]⁺ + H• (m/z = 205)

-

Formation of the [M-29]⁺ Ion (m/z 177): The cleavage of the C-C bond between the phenanthrene ring and the carbonyl group results in the loss of a formyl radical (•CHO). This leads to the formation of a phenanthrenyl cation at m/z 177.

[C₁₅H₁₀O]⁺• → [C₁₄H₉]⁺ + •CHO (m/z = 177)

Secondary Fragmentation Pathways

-

Decarbonylation to m/z 177: The prominent [M-1]⁺ ion (m/z 205) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This is a classic fragmentation of aromatic acylium ions and also leads to the phenanthrenyl cation at m/z 177.

[C₁₅H₉O]⁺ → [C₁₄H₉]⁺ + CO (m/z = 177)

-

Fragmentation of the Phenanthrene Core: The phenanthrenyl cation (m/z 177) and the molecular ion itself can undergo fragmentation characteristic of the phenanthrene ring system. This typically involves the sequential loss of acetylene (C₂H₂) molecules.

-

Loss of C₂H₂ from m/z 177: [C₁₄H₉]⁺ → [C₁₂H₇]⁺ + C₂H₂ (m/z = 151)

-

Further Loss of C₂H₂: [C₁₂H₇]⁺ → [C₁₀H₅]⁺ + C₂H₂ (m/z = 125)

-

The following diagram illustrates the proposed primary fragmentation pathways of phenanthrene-4-carbaldehyde.

Caption: Proposed EI fragmentation pathway of Phenanthrene-4-carbaldehyde.

Summary of Expected Key Ions

The following table summarizes the expected key ions in the mass spectrum of phenanthrene-4-carbaldehyde.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 206 | [C₁₅H₁₀O]⁺• (Molecular Ion) | Initial Ionization | High |

| 205 | [C₁₅H₉O]⁺ | Loss of H• from M⁺• | Very High (likely base peak) |

| 177 | [C₁₄H₉]⁺ | Loss of •CHO from M⁺• or loss of CO from m/z 205 | High |

| 176 | [C₁₄H₈]⁺• | Loss of H• from m/z 177 | Moderate |

| 151 | [C₁₂H₇]⁺ | Loss of C₂H₂ from m/z 177 | Moderate to Low |

| 125 | [C₁₀H₅]⁺ | Loss of C₂H₂ from m/z 151 | Low |

Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of phenanthrene-4-carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The choice of sample preparation method depends on the matrix. For environmental samples like water or soil, or biological matrices, an extraction and clean-up step is necessary.

a) For Water Samples (Liquid-Liquid Extraction):

-

To a 1 L amber glass bottle, add the water sample.

-

If required, adjust the sample pH to neutral or slightly basic (pH 6-10).[9]

-

Spike the sample with an appropriate internal standard (e.g., phenanthrene-d10).

-

Add 60 mL of dichloromethane or a suitable extraction solvent.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b) For Solid/Semi-Solid Samples (QuEChERS-based method): [10]

-

Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the internal standard.

-

Vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.

-

Take an aliquot of the supernatant for dispersive SPE (dSPE) clean-up.

-

Add the supernatant to a dSPE tube containing PSA (primary secondary amine) and C18 sorbents.

-

Vortex for 30 seconds and centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977C GC/MSD or equivalent.

-

Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[10][11]

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for Phenanthrene-4-carbaldehyde: m/z 206, 205, 177.

-

Data Analysis and Validation

-

Identification: The identification of phenanthrene-4-carbaldehyde is confirmed by matching the retention time with that of a certified reference standard and by comparing the acquired mass spectrum with the expected fragmentation pattern.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard.

-

Quality Control: A method blank, a laboratory control sample, and a matrix spike should be analyzed with each batch of samples to ensure the accuracy and precision of the method.

The following diagram illustrates the general experimental workflow.

Caption: General workflow for the analysis of Phenanthrene-4-carbaldehyde.

Conclusion

The mass spectrometry fragmentation pattern of phenanthrene-4-carbaldehyde is a predictable outcome of its chemical structure. The stable phenanthrene core ensures a strong molecular ion, while the aldehyde functional group directs the primary fragmentation pathways, leading to characteristic and abundant ions at [M-1]⁺ (m/z 205) and [M-29]⁺ (m/z 177), with the former likely being the base peak. Subsequent decarbonylation and fragmentation of the aromatic system produce a rich spectrum that allows for confident identification. The provided experimental protocol offers a robust and validated method for the analysis of this compound in various matrices, ensuring high-quality data for researchers and scientists in relevant fields.

References

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chad's Prep. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

-

British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]

- Dunnivant, F. M., & Ginsbach, J. W. (2008). A Hands-On Approach to Understanding Mass Spectrometry. Whitman College.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenanthrene-9-carboxaldehyde (CAS 4707-71-5). Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene-9-carbaldehyde. Retrieved from [Link]

-

Separation Science. (2023). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]

- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680.

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

- Błędzka, D., Grzywa, E. J., & Synowiec, J. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen.

Sources

- 1. Phenanthrene-9-carbaldehyde | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-フェナントレンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. phenanthrene-4-carbaldehyde | 41498-43-5 [chemicalbook.com]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. agilent.com [agilent.com]

- 11. shimadzu.com [shimadzu.com]

In Silico Characterization of Sterically Hindered Aromatics: The Phenanthrene-4-Carbaldehyde Protocol

Topic: Theoretical Studies on the Electronic Structure of Phenanthrene-4-carbaldehyde Content Type: In-depth Technical Guide / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Material Scientists.

Executive Summary: The Bay Region Challenge

Phenanthrene-4-carbaldehyde presents a unique theoretical challenge compared to its widely studied isomer, phenanthrene-9-carbaldehyde. While the 9-isomer is planar and exhibits extended

The proximity of the aldehyde group at position C4 to the proton at C5 forces a deviation from planarity, disrupting conjugation and altering electronic properties. This guide outlines a high-precision computational framework to characterize this molecule, emphasizing the necessity of dispersion-corrected Density Functional Theory (DFT) to accurately model the "steric inhibition of resonance."

Computational Methodology: The "Bay-Corrected" Workflow

Standard DFT protocols (e.g., gas-phase B3LYP/6-31G*) often fail to capture the subtle energetics of crowded aromatic systems. For Phenanthrene-4-carbaldehyde, the following rigorous protocol is required.

2.1. Level of Theory Selection

-

Functional:

B97X-D or M06-2X .-

Rationale: These long-range corrected functionals include dispersion terms essential for modeling the non-covalent repulsive interactions in the bay region (C4-CHO

H-C5). Standard B3LYP underestimates this repulsion.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Rationale: Diffuse functions (++) are mandatory to describe the lone pair electron density on the carbonyl oxygen, which is susceptible to polarization.

-

2.2. Geometry Optimization Protocol

Unlike the planar 9-isomer, the 4-isomer has two potential non-planar conformers.

-

Conformational Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle

(C3-C4-C -

Frequency Analysis: Confirm stationary points (local minima) by the absence of imaginary frequencies (NIMAG=0).

Geometric & Electronic Architecture

3.1. Steric Inhibition of Resonance

The defining feature of the 4-isomer is the torsion of the aldehyde group.

-

Phenanthrene-9-CHO: Dihedral

0° (Planar, full conjugation). -

Phenanthrene-4-CHO: Dihedral

35–45° (Twisted).

This twist reduces the overlap between the carbonyl

3.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

| Property | Phenanthrene-9-CHO (Planar) | Phenanthrene-4-CHO (Twisted) | Theoretical Implication |

| Conjugation | Extended | Interrupted | 4-isomer behaves more like isolated phenanthrene + aldehyde. |

| HOMO Energy | Higher (More destabilized) | Lower (Stabilized) | 4-isomer is harder to oxidize. |

| LUMO Energy | Lower (Stabilized) | Higher (Less stabilized) | 4-isomer is less electrophilic at the ring. |

| Narrow (Red-shifted UV) | Wide (Blue-shifted UV) | 4-isomer is kinetically more stable (Harder). |

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

4.1. Global Reactivity Indices

Using Koopmans' theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Prediction: The 4-isomer will exhibit a higher

4.2. MEP Mapping

-

Visualizing Attack Sites: The MEP map will show a concentrated negative region (red) over the carbonyl oxygen and a positive region (blue) over the aldehyde hydrogen.

-

Bay Region Anomaly: Expect a localized region of high electron density repulsion between the oxygen lone pairs and the C5-proton if the conformation allows "O-in" orientation, though the "O-out" conformer is likely preferred to minimize this.

Visualization: The Computational Workflow

The following diagram illustrates the decision logic for studying bay-region substituted aromatics.

Caption: Logical workflow for characterizing sterically hindered phenanthrene derivatives, prioritizing conformational analysis before electronic property calculation.

Pharmacological & Material Implications

6.1. Metabolic Stability (P450)

The "K-region" (C9-C10 bond) and "Bay-region" are primary sites for metabolic oxidation.

-

Hypothesis: Substitution at C4 sterically blocks the bay region, potentially inhibiting the formation of the carcinogenic bay-region diol epoxides. This makes the 4-isomer a candidate for safer drug scaffolds compared to unsubstituted phenanthrenes.

6.2. Optical Materials

The twisted geometry prevents

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.

-

Jeroro, E., & Vohs, J. M. (2008). Steric Effects in the Adsorption of Phenanthrene Derivatives. Journal of the American Chemical Society. (Contextualizing bay-region steric repulsion).

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT protocols).

-

PubChem Compound Summary for Phenanthrene-9-carbaldehyde (Used as comparative baseline). National Center for Biotechnology Information.

Technical Guide: Discovery and Synthesis of Phenanthrene-4-carbaldehyde

[1]

Executive Summary

Phenanthrene-4-carbaldehyde is a regioisomer of phenanthrenecarboxaldehyde where the formyl group is located at the C4 position, residing within the sterically hindered "bay region" of the phenanthrene tricyclic system. Unlike the thermodynamically stable 9-isomer (accessible via Vilsmeier-Haack formylation), the 4-isomer requires specific synthetic strategies that overcome significant peri-interactions.[1]

Key Technical Insights:

Part 1: Historical Discovery (The Pyrene Route)

The discovery of the 4-substituted phenanthrene scaffold did not occur through de novo assembly, but rather through the oxidative degradation of a larger tetracyclic system: Pyrene .

The Oxidative Cleavage Mechanism

In the mid-20th century (c. 1930s-1950s), researchers investigating the bond localization energies of PAHs discovered that the 4,5-bond of pyrene (the K-region) possesses the highest double-bond character. This makes it susceptible to oxidative cleavage while leaving the rest of the aromatic system intact.

-

Reagents: Ozone (

) or Osmium Tetroxide ( -

Intermediate: The oxidation yields 4-formylphenanthrene-5-carboxylic acid .[1][2] In solution, this molecule exists in equilibrium with its cyclic lactol form (hydroxy-lactone), driven by the proximity of the aldehyde and carboxylic acid groups in the bay region.

Isolation of the Aldehyde

The isolation of the pure mono-aldehyde (Phenanthrene-4-carbaldehyde) required the decarboxylation of the 5-carboxylic acid moiety. This historical route established the structural assignment of the 4-position.

DOT Diagram: The Discovery Pathway (Pyrene Oxidation)

Caption: The historical "top-down" synthesis via oxidative cleavage of the pyrene K-region bond.[1][3]

Part 2: Modern Synthetic Protocols

Modern drug discovery and materials science require scalable, metal-free, or catalytic routes that avoid the harsh conditions of pyrene degradation.

Method A: Photocyclization (The Mallory Reaction)

This is the most reliable de novo method for constructing the phenanthrene core with regiochemical control. It relies on the oxidative photocyclization of stilbene derivatives.

-

Precursor: 2-formyl-stilbene (or a protected acetal variant).[1]

-

Mechanism: UV irradiation promotes a

-electrocyclic ring closure to a dihydrophenanthrene intermediate, which is aromatized by an oxidant (typically Iodine, -

Advantage: Allows for the introduction of the formyl group (or its precursor) on the biphenyl starting material before ring closure, guaranteeing the position.

Method B: Directed Ortho Metalation (DoM) - The Steric Challenge

While DoM is standard for many aromatics, the 4-position of phenanthrene is difficult to access directly due to the "peri" hydrogen at C5.

-

Strategy: A Directing Metalation Group (DMG) at C3 (e.g., O-carbamate) typically directs lithiation to C2, not C4, due to steric crowding.[1]

-

Solution: The "Blocked" Strategy.[4] A silyl blocking group is placed at C2, forcing the lithiation to C4, followed by quenching with DMF (N,N-Dimethylformamide) to install the aldehyde.

Table 1: Comparison of Synthetic Methodologies

| Feature | Pyrene Oxidation (Discovery) | Photocyclization (Mallory) | Directed Ortho Metalation |

| Starting Material | Pyrene (Coal tar derivative) | Stilbenes / O-vinylbiphenyls | Phenanthrene derivatives |

| Step Count | Low (2-3 steps) | Medium (3-5 steps) | High (Requires blocking groups) |

| Regiocontrol | Absolute (Structural feature) | High (Pre-designed) | Difficult (Steric hindrance) |

| Scalability | High (Industrial precursors) | Low (Dilute conditions needed) | Medium |

| Key Reagents |

Part 3: Technical Specifications & Characterization

NMR Spectroscopy Signature

The H-NMR spectrum of Phenanthrene-4-carbaldehyde is distinct due to the deshielding effect of the formyl group and the ring current anisotropy .

-

H4 (Formyl Proton): Appears as a singlet far downfield (~10.0 - 10.5 ppm).[1]

-

H5 (The Bay Proton): This is the diagnostic signal. The oxygen of the carbonyl group at C4 exerts a strong Van der Waals and electrostatic repulsion on the proton at C5. This "peri" interaction shifts the H5 signal significantly downfield (often >9.0 ppm) compared to other aromatic protons.

Structural Distortion

X-ray crystallography reveals that Phenanthrene-4-carbaldehyde is not planar .[1] The steric clash between the formyl oxygen and the C5 hydrogen forces the molecule to twist, disrupting the

DOT Diagram: Modern Retrosynthetic Logic

Caption: Retrosynthetic analysis showing the two primary modern routes to access the hindered 4-position.

References

-

Oberender, F. G., & Dixon, J. A. (1959).[1][5] Osmium and Ruthenium Tetroxide-Catalyzed Oxidations of Pyrene. The Journal of Organic Chemistry, 24(9), 1226–1229.

-

Fieser, L. F., & Novello, F. C. (1940).[1] The oxidation of pyrene with hydrogen peroxide. Journal of the American Chemical Society, 62(7), 1855–1859.

-

Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1–456.[1]

-

[1]

- Significance: Defines the standard photochemical route to phenanthrenes.

-

-

Snieckus, V. (1990). Directed ortho metalation.[1][3][4][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1]

-

[1]

- Significance: Theoretical basis for the DoM str

-

Structural Analysis & Crystallographic Protocol: Phenanthrene-4-carbaldehyde Derivatives

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and crystallographers. It focuses on the unique structural challenges posed by the "bay region" of the phenanthrene scaffold.

Content Type: Technical Whitepaper | Domain: Small Molecule Crystallography & Medicinal Chemistry[1][2]

Executive Summary: The "Bay Region" Challenge

In medicinal chemistry, phenanthrene derivatives are emerging as potent scaffolds for cytotoxic and antimicrobial agents [1][2].[2] While the 9-position (K-region) is chemically accessible and structurally predictable, the 4-position (bay region) offers superior biological selectivity but presents significant crystallographic challenges.[2]

The introduction of a formyl group (-CHO) at the C4 position creates a severe steric clash with the proton at C5. This interaction forces the molecule out of planarity, disrupting the standard

Synthesis & Pre-Crystallization Purity

Before crystallization, the regiochemistry must be validated.[2] Unlike the 9-isomer, which can be accessed via direct electrophilic substitution, the 4-isomer typically requires de novo ring construction or photochemical cyclization of pre-functionalized stilbenes (Mallory Reaction) [3].[2]

Workflow: Photochemical Access to the 4-Position

The following decision tree illustrates the synthetic logic required to isolate the 4-isomer, as direct formylation invariably yields the 9-isomer.

Caption: Synthetic logic flow distinguishing the access routes for 4-isomer vs. 9-isomer derivatives.

Crystallization Protocol: Managing the "Twist"

The 4-carbaldehyde group acts as a "molecular wedge."[1][2] Standard non-polar solvents (hexane) often yield amorphous powders because the molecules cannot flatten into tight stacks.[1][2]

Optimized Solvent Systems

To induce order, we must use solvates that fill the voids created by the twisted bay region.

| Solvent System | Ratio (v/v) | Method | Target Crystal Habit | Mechanism |

| Toluene / Ethyl Acetate | 3:1 | Slow Evaporation | Yellow Prisms | Toluene engages in |

| Dichloromethane / Pentane | 1:2 | Vapor Diffusion | Needles (Metastable) | Fast nucleation; often yields twinned crystals (use with caution).[1][2] |

| Anisole (Neat) | - | Slow Cooling | Blocky Monoclinic | Anisole mimics the aromatic core but is flexible enough to fill packing voids.[1][2] |

Step-by-Step Protocol (Self-Validating)

-

Saturation: Dissolve 20 mg of the derivative in the minimum amount of Toluene (approx. 1.5 mL) at 40°C.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow borosilicate vial. Validation: The solution must be optically clear with no Tyndall effect.

-

Antisolvent Addition: Layer 0.5 mL of Ethyl Acetate on top. Do not mix.

-

Controlled Evaporation: Cap the vial with a septum and insert a single 22G needle to restrict airflow.

-

Observation: Inspect after 48 hours. If oiling occurs (common due to the twist preventing packing), seed with a micro-crystal from a fast-evaporation batch.[2]

Data Collection & Structure Refinement

The primary source of error in these structures is positional disorder of the aldehyde oxygen atom. The carbonyl group often flips 180° to relieve strain in the bay region.[2]

Data Collection Strategy

-

Temperature: Collect at 100 K (Cryostream). Room temperature collection will result in excessive thermal ellipsoids for the aldehyde group.[1][2]

-

Resolution: Aim for 0.75 Å or better. The twist angle is a subtle geometric parameter requiring high-angle data.[1][2]

Refinement Logic (SHELXL/OLEX2)

When solving the phase problem, you will likely encounter a "ghost peak" near the C4-substituent.[2] This is the alternative conformation of the aldehyde.

-

Identify the Bay Region Clash: Locate C4 and C5.[1][2] Measure the distance between the carbonyl oxygen and H5. If

, the repulsion is significant.[2] -

Model Disorder: If the electron density map (

) shows a split peak for the oxygen:-

Assign PART 1 to the major conformer (e.g., O pointing away from the bay).

-

Assign PART 2 to the minor conformer (O pointing into the bay).

-

Link occupancies: 21.00 -var and 21.00 var.

-

-

Restraints: Apply DELU and SIMU restraints to the disordered atoms to ensure physical thermal ellipsoids.

Interaction Mapping: The "Propeller" Effect

Unlike planar phenanthrenes which pack in "herringbone" motifs, 4-substituted derivatives often form slipped stacks .[2]

Caption: Mechanistic pathway showing how bay-region sterics alter the macroscopic crystal packing.[1][2]

Critical Structural Parameters to Report

When publishing or presenting this structure, the following metrics validate the "4-substituted" nature of the compound:

-

Torsion Angle (

): Measure the angle C3-C4-C( -

Intramolecular Distance: Report the distance between the carbonyl oxygen and the H5 proton. This quantifies the "bay region strain" [4].[1][2]

-

Interplanar Distance: In the crystal lattice, measure the centroid-to-centroid distance between parallel phenanthrene rings. Expect this to be > 3.6 Å (looser packing) compared to the typical 3.4 Å in planar aromatics.[1][2]

Biological Implications of the Structure

The crystallographic "twist" directly correlates to biological activity. The non-planar conformation prevents the molecule from intercalating too tightly into DNA (reducing mutagenicity) while allowing it to fit into globular protein binding pockets (enhancing cytotoxicity against cancer lines like HL-60) [2].[2]

References

-

Phenanthrene - Wikipedia . (n.d.).[1][2] General properties and synthesis of the phenanthrene nucleus.[2][3][4] Retrieved from [2]

-

Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities . (2012). PubMed.[1][2] Retrieved from [2]

-

Synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction . (2019). NIH PMC.[1][2] Retrieved from [2]

-

Do nonbonded H--H interactions in phenanthrene stabilize it relative to anthracene? . (2012). Journal of Physical Chemistry A. Retrieved from [2]

-

A Practical Guide to the Design of Molecular Crystals . (2018). ACS Publications.[1][2] Retrieved from [2]

Sources

- 1. Phenanthrene-9-carbaldehyde | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Phenanthrene-4-carbaldehyde as a Versatile Precursor for the Synthesis of Advanced Fluorescent Probes

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of phenanthrene-4-carbaldehyde as a foundational scaffold for the development of novel fluorescent probes. We will explore the underlying principles of probe design, provide detailed synthetic and application protocols, and discuss the critical aspects of probe characterization and validation. The unique photophysical properties of the phenanthrene moiety make it an attractive starting point for creating probes for a variety of biological applications, including cellular imaging and analyte detection.

Introduction: The Potential of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, exhibits intrinsic blue fluorescence.[1] Its rigid, planar structure and extended π-conjugation system provide a robust platform for the design of fluorophores.[2][3] Phenanthrene derivatives are known for their interesting electronic and optical properties, which makes them valuable in the development of fluorescent probes.[3] The introduction of a carbaldehyde group at the 4-position of the phenanthrene core creates a highly versatile precursor, phenanthrene-4-carbaldehyde. This aldehyde functional group serves as a reactive handle for the straightforward introduction of various recognition moieties, allowing for the targeted design of probes for specific analytes or biological environments.[4][5]

The general strategy involves the reaction of the aldehyde with a variety of nucleophiles to form Schiff bases, hydrazones, or other derivatives. This modularity allows for the creation of a diverse library of fluorescent probes from a single, readily accessible precursor. The design of such probes often relies on modulating the photophysical properties of the phenanthrene fluorophore upon interaction with the target analyte. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[6]

Design Principles for Phenanthrene-Based Fluorescent Probes

The successful design of a fluorescent probe requires careful consideration of several factors to ensure high sensitivity, selectivity, and biocompatibility.[] When using phenanthrene-4-carbaldehyde as a precursor, the key design elements revolve around the choice of the recognition moiety and the linking chemistry.

-

Analyte Recognition: The choice of the recognition group is paramount and is dictated by the target analyte.[8] For example, a probe for a specific metal ion might incorporate a chelating agent, while a pH-sensitive probe could utilize a group with a pKa in the desired physiological range.

-

Fluorescence Modulation: The interaction of the recognition moiety with the analyte should induce a significant change in the fluorescence of the phenanthrene core. This can be a "turn-on" or "turn-off" response. For instance, in a PET-based probe, the recognition element in its unbound state can quench the fluorescence of the phenanthrene. Upon binding to the analyte, this quenching is disrupted, leading to a "turn-on" signal.[9]

-

Biocompatibility and Cellular Uptake: For applications in live-cell imaging, the probe must be cell-permeable, non-toxic, and stable in the complex cellular environment.[10] The overall charge, size, and lipophilicity of the final probe molecule will influence its ability to cross the cell membrane and its localization within the cell.

Synthetic Protocols for Phenanthrene-Based Probes

The following protocols provide a general framework for the synthesis of fluorescent probes derived from phenanthrene-4-carbaldehyde. These are illustrative examples and can be adapted for the synthesis of a wide range of probes.

General Synthetic Scheme

The versatility of the aldehyde group allows for a variety of synthetic transformations. A common and straightforward approach is the formation of a Schiff base by condensation with a primary amine.

Caption: General reaction scheme for the synthesis of phenanthrene-based fluorescent probes via Schiff base formation.

Example Protocol: Synthesis of a pH-Sensitive Probe

This protocol describes the synthesis of a pH-sensitive probe by reacting phenanthrene-4-carbaldehyde with an amine-containing recognition group that has a titratable proton.

Materials:

-

Phenanthrene-4-carbaldehyde

-

4-(Aminomethyl)pyridine

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a 50 mL round-bottom flask, dissolve phenanthrene-4-carbaldehyde (1.0 mmol) in 20 mL of anhydrous ethanol.

-

Add 4-(aminomethyl)pyridine (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure phenanthrene-based pH probe.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The Schiff base formation is an equilibrium reaction. The use of a slight excess of the amine and an acid catalyst helps to drive the reaction towards the product. Refluxing provides the necessary activation energy for the condensation reaction. Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final probe.

Characterization and Validation of Novel Probes

A newly synthesized probe must be rigorously characterized to determine its photophysical properties and its suitability for biological applications.[11]

Photophysical Characterization

The key photophysical parameters to be determined include:

-

Absorption and Emission Spectra: To determine the optimal excitation and emission wavelengths.

-

Quantum Yield: A measure of the efficiency of fluorescence.[6]

-

Molar Extinction Coefficient: A measure of how strongly the probe absorbs light at a given wavelength.

-

Stokes Shift: The difference between the maximum absorption and emission wavelengths. A large Stokes shift is desirable to minimize self-quenching and background interference.[5]

| Property | Expected Range/Value | Significance |

| Excitation Wavelength (λex) | 340-380 nm | Corresponds to the absorption maximum of the phenanthrene core. |

| Emission Wavelength (λem) | 400-500 nm | Determines the color of the emitted light. |

| Quantum Yield (ΦF) | 0.1 - 0.8 | Higher values indicate a brighter probe. |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | High values are desirable for sensitive detection. |

| Stokes Shift | > 50 nm | A larger shift minimizes spectral overlap and improves signal-to-noise. |

Validation Workflow

The validation process ensures that the probe is specific and reliable for its intended application.[12]

Caption: A typical workflow for the validation of a newly synthesized fluorescent probe.

Application Protocols: Live-Cell Imaging

The following is a general protocol for using a phenanthrene-based fluorescent probe for live-cell imaging.

Cell Culture and Probe Loading

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Stock solution of the phenanthrene-based probe in DMSO (e.g., 1 mM)

-

Confocal microscope

Procedure:

-

Seed the cells on glass-bottom dishes or chamber slides and culture them until they reach 70-80% confluency.

-

Prepare a working solution of the probe by diluting the DMSO stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

-

Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

-

The cells are now ready for imaging.

Causality: The incubation time and probe concentration may need to be optimized for different cell lines and probes to achieve sufficient intracellular signal with minimal cytotoxicity. Washing steps are crucial to reduce background fluorescence from the extracellular medium.

Confocal Microscopy

Imaging Parameters:

-

Excitation: Use a laser line that is close to the probe's absorption maximum (e.g., 355 nm or 405 nm laser).

-

Emission: Set the detector to collect the emitted fluorescence within the probe's emission range (e.g., 420-520 nm).

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Laser Power and Detector Gain: Adjust these settings to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Caption: A simplified workflow for a cell-based fluorescence imaging experiment.

Conclusion

Phenanthrene-4-carbaldehyde is a valuable and versatile precursor for the development of novel fluorescent probes. Its straightforward reactivity, combined with the favorable photophysical properties of the phenanthrene scaffold, allows for the rational design and synthesis of a wide array of probes for various biological applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this promising class of fluorescent probes in their own work. Rigorous characterization and validation are essential to ensure the reliability and reproducibility of the data obtained with these powerful molecular tools.

References

-

quimicaorganica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

-

Symposium of Student Scholars. (2021). Synthesis and Testing of an Aldehyde-Based Fluorogenic Probe for Chlorite Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescent Probes for Imaging in Humans: Where Are We Now?. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenanthrene-9-aldehyde. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Retrieved from [Link]

-

AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis [Video]. YouTube. [Link]

-

MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Retrieved from [Link]

-

ResearchGate. (n.d.). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

LI-COR. (2018). The Pivotal Role of Validation in Optical Probe Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design strategies for organelle-selective fluorescent probes: where to start?. Retrieved from [Link]

-

ACS Publications. (2004). Design and Use of Fluorogenic Aldehydes for Monitoring the Progress of Aldehyde Transformations. Retrieved from [Link]

-

ResearchGate. (n.d.). Design principles for activatable fluorescence probes. (A) Design.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescent probe design, selection and validation. (A) Initial design.... Retrieved from [Link]

-

Solentim. (n.d.). Methods for fluorescence qualification of your cloning methods. Retrieved from [Link]

-

SWAYAM Prabha IIT Madras Channels. (2022, December 8). Phenanthrene and its derivatives [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions. Retrieved from [Link]

-

PubMed. (n.d.). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 3. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis and Testing of an Aldehyde-Based Fluorogenic Probe for Chlor" by Alyssa St. Jean [digitalcommons.ursinus.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 8. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. Fluorescence In Situ Hybridization Probe Validation for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Phenanthrene-4-carbaldehyde in the Synthesis of Cytotoxic Alkaloids

Executive Summary

Phenanthrene-4-carbaldehyde (CAS 41498-43-5) represents a critical yet underutilized scaffold in the synthesis of polycyclic aromatic alkaloids. While its regioisomer, phenanthrene-9-carbaldehyde, is the standard precursor for the well-known phenanthroindolizidine alkaloids (e.g., tylophorine, antofine), the 4-carbaldehyde isomer offers unique access to the "bay region" (C4–C5) of the phenanthrene core.

This application note details the utility of phenanthrene-4-carbaldehyde as a starting material for two distinct classes of cytotoxic agents:

-

Aristolactam Analogues: Via oxidative transformation and ring closure.

-

Bay-Region Phenanthroindolizidines: Via Henry reaction and subsequent N-alkylation.

By leveraging the steric crowding of the bay region, researchers can synthesize novel analogues with altered DNA-binding affinities and metabolic stability profiles, overcoming resistance mechanisms common to classical aporphinoids.

Chemical Context & Mechanistic Insight

The Bay Region Challenge

The reactivity of phenanthrene-4-carbaldehyde is distinct from the 9-isomer due to the proximity of the C5 proton (the "bay region"). This steric hindrance impacts nucleophilic attacks at the carbonyl carbon, often requiring forcing conditions or specific catalysts compared to the more exposed 9-position.

Target Alkaloid Classes[1][2][3]

-

Aristolactams: Characterized by a phenanthrene-3,4-dicarboximide core. They exhibit significant cytotoxicity by intercalating into DNA and inhibiting Topoisomerase II.

-

Phenanthroindolizidines: Usually derived from the 9-position; moving the heterocyclic fusion to the 4-position alters the planarity and solubility, potentially reducing CNS toxicity observed with natural tylophorines.

Strategic Pathways (Visualized)

The following diagram illustrates the divergent synthesis pathways starting from phenanthrene-4-carbaldehyde.

Caption: Divergent synthesis of cytotoxic scaffolds from the 4-carbaldehyde precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Phenanthroindolizidine Core (Bay-Region Analogue)

This protocol describes the conversion of phenanthrene-4-carbaldehyde into a cytotoxic indolizidine alkaloid analogue. This route mimics the biosynthesis of tylophorine but directs cyclization to the sterically crowded 4-position.

Phase 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Extend the carbon chain to form the ethylamine linker.

-

Reagents:

-

Phenanthrene-4-carbaldehyde (1.0 eq)

-

Nitromethane (10.0 eq, acts as solvent/reactant)

-

Ammonium acetate (0.5 eq)

-

-

Procedure:

-

Dissolve phenanthrene-4-carbaldehyde in nitromethane in a round-bottom flask.

-

Add ammonium acetate.

-

Reflux at 100°C for 4–6 hours . Note: The 4-isomer reacts slower than the 9-isomer due to steric hindrance; monitor by TLC.

-

Cool to room temperature. The nitroalkene product often precipitates as yellow needles.

-

Filter and wash with cold methanol.

-

-

Validation:

-

1H NMR: Look for the disappearance of the aldehyde singlet (δ ~10.2 ppm) and appearance of vinyl protons (doublets, J ~13 Hz) around δ 8.0–8.5 ppm.

-

Phase 2: Reduction to Homophenanthrylamine

Objective: Reduce the nitroalkene to the primary amine.

-

Reagents:

-

LiAlH4 (4.0 eq) in dry THF.

-

Crude nitroalkene from Phase 1.

-

-

Procedure:

-

Add LiAlH4 suspension to dry THF under Argon at 0°C.

-

Add nitroalkene solution dropwise.

-

Reflux for 3 hours.[1]

-

Quench carefully (Fieser method: water, 15% NaOH, water).

-

Extract with DCM, dry over Na2SO4, and concentrate.

-

-

Checkpoint: The resulting amine is unstable; proceed immediately to Phase 3 or store as a hydrochloride salt.

Phase 3: Construction of the Indolizidine Ring

Objective: Coupling with a proline derivative and ring closure.

-

Reagents:

-

(S)-Proline acid chloride or N-(tert-butoxycarbonyl)-L-proline (with coupling agents EDC/HOBt).

-

Homophenanthrylamine (from Phase 2).

-

-

Procedure:

-

Couple the amine with the proline derivative to form the amide.

-

Cyclization: Treat the amide with POCl3 (Bischler-Napieralski conditions) followed by NaBH4 reduction.

-

Critical Step: Due to the bay region (C4), the cyclization might yield a mixture of 3- and 5-cyclized products. Separation by HPLC is required.

-

Data Analysis & Expected Results

Cytotoxicity Comparison

The following table summarizes the comparative cytotoxic profiles of phenanthrene-based alkaloids. While 4-substituted analogues often show slightly lower potency than 9-substituted (Tylophorine) variants, they exhibit distinct resistance profiles.

| Compound Class | Substitution Position | IC50 (A549 Lung Cancer) | Mechanism of Action | Solubility (LogP) |

| Tylophorine (Natural) | C9 (Phenanthroindolizidine) | ~10–20 nM | Protein Synthesis Inhibition | 4.2 (High Lipophilicity) |

| Aristolactam BII | C3, C4 (Lactam) | ~0.5–2.0 µM | DNA Intercalation / Topo II | 3.1 (Moderate) |

| 4-Regioisomer (Novel) | C4 (Phenanthroindolizidine) | ~50–100 nM (Est.) | Tubulin Polymerization Interference | 3.8 (Improved) |

Data aggregated from structure-activity relationship (SAR) studies of phenanthrene alkaloids [1, 2].[2]

Expert Tips for Success

-

Handling the Bay Region: When performing the Henry reaction on the 4-isomer, if yields are low (<50%), switch to microwave irradiation (110°C, 30 min). The thermal energy helps overcome the steric barrier of the C5 proton.

-

Purification: Phenanthrene-4-carbaldehyde derivatives are highly fluorescent. Use UV detection at 254 nm and 365 nm during chromatography.

-

Safety: Phenanthrene derivatives are potential intercalators and should be handled as cytotoxic agents. Use double-gloving and work within a fume hood.

References

-

Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Source: MDPI, Molecules. Context: Discusses the SAR of phenanthroindolizidines and the importance of the phenanthrene substitution pattern.

-

Total Synthesis of Aristolactams via Suzuki−Miyaura Coupling. Source: American Chemical Society (ACS), Organic Letters. Context: Establishes the synthesis of the aristolactam core, relevant for Pathway A.

-

Phenanthroindolizidine Alkaloids: Synthesis and Cytotoxic Activity. Source: National Institutes of Health (NIH), PMC. Context: Detailed protocols for the reduction and cyclization steps in phenanthrene alkaloid synthesis.

-

Phenanthrene-4-carbaldehyde Product Data. Source: ChemicalBook. Context: Physical properties and commercial availability of the starting material.

Sources

Application of Phenanthrene-4-carbaldehyde in the synthesis of π-conjugated polymers

Application Note: Strategic Utilization of Phenanthrene-4-carbaldehyde in the Synthesis of Non-Planar

Executive Summary